molecular formula C10H11ClO B14808015 4-Chloro-1-cyclopropoxy-2-methylbenzene

4-Chloro-1-cyclopropoxy-2-methylbenzene

Cat. No.: B14808015
M. Wt: 182.64 g/mol
InChI Key: KNSWSNGRCAGESN-UHFFFAOYSA-N
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Description

4-Chloro-1-cyclopropoxy-2-methylbenzene is an organic compound with the molecular formula C10H11ClO It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, a cyclopropoxy group, and a methyl group

Preparation Methods

The synthesis of 4-Chloro-1-cyclopropoxy-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the chlorination of 1-cyclopropoxy-2-methylbenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective substitution at the desired position on the benzene ring .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

4-Chloro-1-cyclopropoxy-2-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alkoxides. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst (Pd/C) to remove the chlorine atom, yielding 1-cyclopropoxy-2-methylbenzene.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Chloro-1-cyclopropoxy-2-methylbenzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules

    Biology: Researchers study its interactions with biological molecules to understand its potential as a bioactive compound. It may serve as a lead compound for developing new pharmaceuticals or agrochemicals.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of specialty chemicals and as a precursor for manufacturing advanced materials with specific properties.

Mechanism of Action

The mechanism by which 4-Chloro-1-cyclopropoxy-2-methylbenzene exerts its effects depends on the specific context of its application. In chemical reactions, its reactivity is influenced by the electron-withdrawing chlorine atom and the electron-donating cyclopropoxy and methyl groups. These substituents affect the electron density on the benzene ring, making it more or less reactive towards electrophiles or nucleophiles.

In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors. The exact pathways involved would depend on the nature of these interactions and the biological context in which the compound is studied.

Comparison with Similar Compounds

4-Chloro-1-cyclopropoxy-2-methylbenzene can be compared with other similar compounds, such as:

    4-Chloro-1-methoxy-2-methylbenzene: This compound has a methoxy group instead of a cyclopropoxy group. The difference in the substituents can lead to variations in reactivity and applications.

    4-Chloro-1-cyclopropoxybenzene:

    4-Chloro-1-cyclopropoxy-2-ethylbenzene: The presence of an ethyl group instead of a methyl group can influence the compound’s steric and electronic properties, leading to different reactivity and applications.

The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties that can be leveraged in various scientific and industrial applications.

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

4-chloro-1-cyclopropyloxy-2-methylbenzene

InChI

InChI=1S/C10H11ClO/c1-7-6-8(11)2-5-10(7)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3

InChI Key

KNSWSNGRCAGESN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC2CC2

Origin of Product

United States

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